Cas no 7321-13-3 (Ethanol,2,2'-[1,4-phenylenebis(methylenethio)]bis-)

Ethanol,2,2'-[1,4-phenylenebis(methylenethio)]bis- structure
7321-13-3 structure
Product Name:Ethanol,2,2'-[1,4-phenylenebis(methylenethio)]bis-
CAS No:7321-13-3
MF:C12H18O2S2
MW:258.400121212006
CID:574950
PubChem ID:261815
Update Time:2025-04-19

Ethanol,2,2'-[1,4-phenylenebis(methylenethio)]bis- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2,2'-[1,4-phenylenebis(methylenethio)]bis-
    • 2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol
    • 1,4-bis(2'-hydroxyethyl thiomethyl) benzene
    • 1,4-bis(hydroxyethylthiomethyl)benzene
    • 1,4-Bis-[(2-hydroxy-aethylmercapto)-methyl]-benzol
    • 1,4-bis-[(2-hydroxy-ethylsulfanyl)-methyl]-benzene
    • 2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]diethanol
    • AC1L664T
    • AC1Q7E8V
    • AR-1D0960
    • CTK5D7562
    • NCIOpen2_005990
    • NSC94781
    • SureCN4106407
    • NSC-94781
    • PQQKUWMULZZXIC-UHFFFAOYSA-N
    • SCHEMBL4106407
    • AKOS024324019
    • 7321-13-3
    • 2-[(4-{[(2-hydroxyethyl)thio]methyl}benzyl)thio]ethanol
    • DTXSID40294148
    • Inchi: 1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2
    • InChI Key: PQQKUWMULZZXIC-UHFFFAOYSA-N
    • SMILES: S(CCO)CC1C=CC(=CC=1)CSCCO

Computed Properties

  • Exact Mass: 258.07500
  • Monoisotopic Mass: 258.07482216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 91.1Ų

Experimental Properties

  • PSA: 91.06000
  • LogP: 2.13760
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